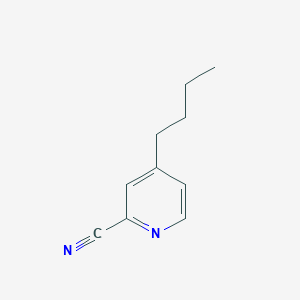
4,4'-(3-Aminopropane-1,1-diyl)bis(6-ethylbenzene-1,3-diol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(3-Aminopropane-1,1-diyl)bis(6-ethylbenzene-1,3-diol) is an organic compound characterized by its unique structure, which includes two 6-ethylbenzene-1,3-diol groups connected by a 3-aminopropane-1,1-diyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(3-Aminopropane-1,1-diyl)bis(6-ethylbenzene-1,3-diol) typically involves the reaction of 6-ethylbenzene-1,3-diol with a suitable aminopropane derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity. For example, the reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(3-Aminopropane-1,1-diyl)bis(6-ethylbenzene-1,3-diol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the benzene rings can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
4,4’-(3-Aminopropane-1,1-diyl)bis(6-ethylbenzene-1,3-diol) has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the development of pharmaceuticals.
Medicine: It could be explored for its therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: The compound may be used in the production of polymers, resins, or other industrial materials.
Wirkmechanismus
The mechanism by which 4,4’-(3-Aminopropane-1,1-diyl)bis(6-ethylbenzene-1,3-diol) exerts its effects is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways and result in various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(2,2-Dimethylpropane-1,3-diyl)bis(6-ethylbenzene-1,3-diol): This compound has a similar structure but with a different linker, which may result in different chemical and biological properties.
1,1’-(Biphenyl-4,4’-diyl)bis(3-aryl-5-phenylformazans): Another compound with a similar bisphenol structure but different functional groups.
Uniqueness
4,4’-(3-Aminopropane-1,1-diyl)bis(6-ethylbenzene-1,3-diol) is unique due to its specific aminopropane linker, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
143804-31-3 |
|---|---|
Molekularformel |
C19H25NO4 |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
4-[3-amino-1-(5-ethyl-2,4-dihydroxyphenyl)propyl]-6-ethylbenzene-1,3-diol |
InChI |
InChI=1S/C19H25NO4/c1-3-11-7-14(18(23)9-16(11)21)13(5-6-20)15-8-12(4-2)17(22)10-19(15)24/h7-10,13,21-24H,3-6,20H2,1-2H3 |
InChI-Schlüssel |
AMDBLTWJBXJPHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1O)O)C(CCN)C2=C(C=C(C(=C2)CC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-, ethyl ester](/img/structure/B12543839.png)

![Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate](/img/structure/B12543850.png)
![Phosphonic acid, [2-furanyl[(1-methylethyl)amino]methyl]-, didecyl ester](/img/structure/B12543862.png)

![4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide](/img/structure/B12543873.png)


